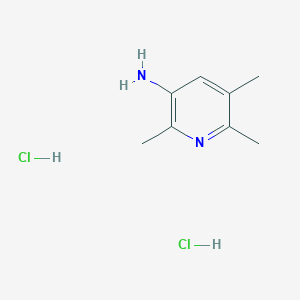
2,5,6-Trimethyl-3-pyridinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5,6-Trimethyl-3-pyridinamine dihydrochloride is a chemical compound used in scientific research for various purposes. It is a white crystalline powder with a molecular formula of C8H12N2Cl2. This compound is also known as Tropisetron and is commonly used as a serotonin receptor antagonist.
Scientific Research Applications
Antimycobacterial Agents
Research into 2,5,6-Trimethyl-3-pyridinamine derivatives has led to the discovery of potent inhibitors against the mycobacterial beta-carbonic anhydrases Rv1284 and Rv3273. These enzymes are potential targets for developing new antimycobacterial agents with a novel mechanism of action, showcasing the compound's utility in addressing tuberculosis (Güzel et al., 2009).
Synthesis of Nitrogen-containing Compounds
The synthesis of nitrogen-containing polycyclic delta-lactones through reactions involving pyridine derivatives highlights innovative approaches to creating complex organic structures. This demonstrates the compound's role in advancing synthetic organic chemistry (Rudler et al., 2002).
Development of Poly(amide-imide)s
The compound has been utilized in the synthesis of novel poly(amide-imide)s with high thermal stability, showcasing its application in the creation of new materials with desirable physical and thermal properties. These polymers have potential uses in various industries, including electronics and aerospace (Mehdipour-Ataei & Amirshaghaghi, 2004).
Coordination Chemistry and Luminescent Compounds
The chemistry of 2,6-bis(pyrazolyl)pyridines, related to the compound , has been explored for its applications in coordination chemistry. These derivatives have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, indicating their potential in developing advanced materials and sensors (Halcrow, 2005).
Antioxidant Properties
Studies have identified derivatives of 2,5,6-Trimethyl-3-pyridinamine as potent antioxidants. These compounds offer promising avenues for developing therapeutic agents targeting oxidative stress-related diseases, highlighting their importance in medicinal chemistry (Wijtmans et al., 2004).
properties
IUPAC Name |
2,5,6-trimethylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-5-4-8(9)7(3)10-6(5)2;;/h4H,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNYJZSMMGKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethyl-3-pyridinamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

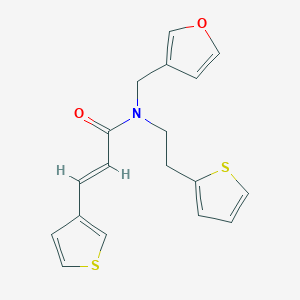

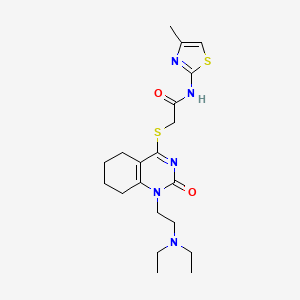
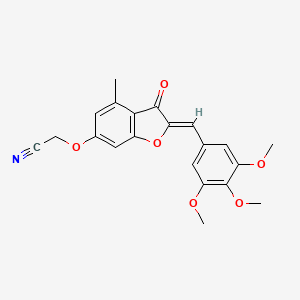



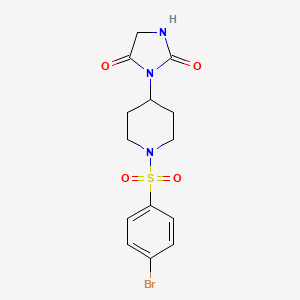

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)
![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)

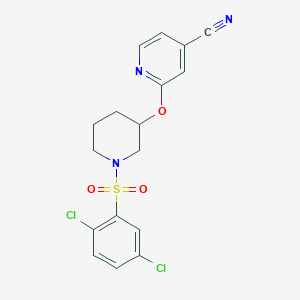
![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)